![molecular formula C6H3Cl2NO B137333 5-Chloropyridine-2-carbonyl chloride CAS No. 128073-03-0](/img/structure/B137333.png)
5-Chloropyridine-2-carbonyl chloride
Overview
Description
The compound "5-Chloropyridine-2-carbonyl chloride" is a chlorinated pyridine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chlorine atom and a carbonyl chloride group attached to a pyridine ring. This structure makes it a reactive species, suitable for further chemical transformations.
Synthesis Analysis
The synthesis of chloropyridine derivatives often involves halogenation reactions where chlorine atoms are introduced into the pyridine ring. For instance, the synthesis of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters involves the use of thieno[2,3-b]pyridinyl-5-carbonyl chloride as an intermediate, which is structurally related to this compound . Similarly, the synthesis of 5,7-dihydro-5-oxopyrido[3',2':5,6]pyrimido[1,2-a]benzimidazoles starts with 2-chloropyridine-3-carbonyl chloride, indicating the utility of chloropyridine carbonyl chlorides in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of chloropyridine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of 5 (l menthyloxy) 3 chloro 4 pyrrolidinyl 2(5H) furanone, although not the same compound, provides insight into how chlorine substituents affect the overall molecular conformation . The crystallographic data of related compounds, such as 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, also contribute to understanding the structural aspects of chlorinated pyridines .
Chemical Reactions Analysis
Chloropyridine carbonyl chlorides are versatile intermediates in chemical reactions. They can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other groups. For instance, the synthesis of pyridine-functionalised bidentate N-heterocyclic carbenes involves the reaction of chloropyridine derivatives with silver carbene complexes . The reactivity of the chlorine atom and the carbonyl chloride group enables the formation of a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyridine derivatives are influenced by the presence of electron-withdrawing groups such as chlorine and carbonyl chloride. These substituents can affect the compound's boiling point, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these compounds, as seen in the crystal structures of related chloropyridine compounds .
Mechanism of Action
Target of Action
5-Chloropyridine-2-carbonyl chloride is a derivative of chloropyridine, which is primarily used as an intermediate in various chemical reactions Chloropyridines are generally used in the synthesis of pharmaceuticals, agrochemicals, and metal complexes .
Mode of Action
Chloropyridines are known to undergo reactions with nucleophiles, leading to the formation of pyridine derivatives . This suggests that this compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The transformation of chloropyridines into pyridine derivatives through reactions with nucleophiles could potentially lead to various downstream effects depending on the specific derivative formed .
Action Environment
The reactivity of chloropyridines can be influenced by steric interactions during the breaking of bonds in reactions .
properties
IUPAC Name |
5-chloropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASDXJZYOBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568181 | |
Record name | 5-Chloropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128073-03-0 | |
Record name | 5-Chloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128073-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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